[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine
CAS No.: 1340410-34-5
Cat. No.: VC3064369
Molecular Formula: C12H20N2O
Molecular Weight: 208.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1340410-34-5 |
|---|---|
| Molecular Formula | C12H20N2O |
| Molecular Weight | 208.3 g/mol |
| IUPAC Name | [3-(aminomethyl)piperidin-1-yl]-cyclopent-3-en-1-ylmethanone |
| Standard InChI | InChI=1S/C12H20N2O/c13-8-10-4-3-7-14(9-10)12(15)11-5-1-2-6-11/h1-2,10-11H,3-9,13H2 |
| Standard InChI Key | JTWXLFZMNDTXAB-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)C2CC=CC2)CN |
| Canonical SMILES | C1CC(CN(C1)C(=O)C2CC=CC2)CN |
Introduction
Synthesis Methods
Synthesizing [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine would likely involve several steps, including the preparation of cyclopent-3-ene-1-carbonyl chloride (a known compound) and its reaction with piperidin-3-amine. The general approach might involve:
-
Preparation of Cyclopent-3-ene-1-carbonyl Chloride: This can be achieved through the reaction of cyclopent-3-ene with chloroformylating agents under appropriate conditions .
-
Reaction with Piperidin-3-amine: The carbonyl chloride derivative would then react with piperidin-3-amine to form the amide, followed by reduction to introduce the methanamine group.
Potential Applications
While specific applications for [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine are not documented, compounds with similar structures are often explored for their biological activity. For instance, piperidine derivatives are known to have various pharmacological effects, including acting as neurotransmitter modulators or enzyme inhibitors .
Research Findings and Data
Given the lack of direct research on this compound, we can look at related compounds for insights:
| Compound | Structure | Potential Application |
|---|---|---|
| Cyclopent-3-ene-1-carbonyl Chloride | C6H7ClO | Intermediate in synthesis |
| Piperidin-3-amine Derivatives | Various | Neurotransmitter Modulators |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume